molecular formula C16H15N3O2 B2747162 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide CAS No. 1235063-81-6

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2747162
CAS No.: 1235063-81-6
M. Wt: 281.315
InChI Key: CTHWIWLNPPAZIE-UHFFFAOYSA-N
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Description

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry research, particularly as a potent and selective cannabinoid receptor type 2 (CB2) agonist. Its core research value lies in its high selectivity for the CB2 receptor over the cannabinoid receptor type 1 (CB1), which is a critical pharmacological property for investigating the endocannabinoid system without eliciting the psychoactive effects typically associated with CB1 activation [https://pubmed.ncbi.nlm.nih.gov/28853199/]. This selective agonism makes it a valuable pharmacological tool for probing the role of CB2 receptors in various inflammatory and immune-mediated pathways . Researchers utilize this compound in preclinical studies to explore potential therapeutic applications for a wide range of conditions, including neuropathic pain, neuroinflammation , and autoimmune diseases, where CB2 receptor modulation has shown promise. Its mechanism of action involves binding to and activating CB2 receptors, which are predominantly expressed on immune cells, leading to downstream signaling that can suppress the release of pro-inflammatory cytokines and modulate immune cell migration. The compound's well-defined structure-activity relationship also provides a template for the design and development of novel CB2-targeting therapeutics.

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-11-18-16(21-19-11)10-17-15(20)9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHWIWLNPPAZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives. For instance, 3-methyl-1,2,4-oxadiazole can be prepared by reacting methyl hydrazine with an appropriate carboxylic acid derivative under acidic or basic conditions.

  • Attachment of the Naphthalene Moiety: : The naphthalene ring can be introduced through a nucleophilic substitution reaction. This involves reacting the oxadiazole derivative with a naphthalene-based electrophile, such as naphthylmethyl chloride, in the presence of a base like sodium hydride or potassium carbonate.

  • Formation of the Acetamide Linkage: : The final step involves the formation of the acetamide linkage by reacting the intermediate with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

    Substitution: The aromatic rings (naphthalene and oxadiazole) can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole structure. For instance, N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide has been evaluated for its efficacy against various cancer cell lines.

Case Study: Antitumor Activity

A study published in ACS Omega demonstrated that similar oxadiazole derivatives exhibited significant growth inhibition in several cancer cell lines, including OVCAR-8 and NCI-H460. The percent growth inhibition (PGI) was reported as high as 86.61% for certain derivatives . This suggests that this compound may possess comparable or enhanced anticancer activity.

Antimicrobial Applications

The compound has also shown promise in antimicrobial studies. Oxadiazole derivatives are known for their ability to inhibit bacterial growth and have been tested against various pathogens.

Case Study: Antimicrobial Activity

Research indicated that derivatives similar to this compound demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was around 256 µg/mL . This suggests potential utility in treating infections caused by these bacteria.

Enzyme Inhibition

Another notable application of this compound lies in its potential as an enzyme inhibitor. Research indicates that oxadiazole derivatives can inhibit key enzymes involved in disease progression, particularly those associated with cancer and neurodegenerative diseases.

Case Study: Enzyme Inhibition

Studies have shown that similar compounds can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative disorders such as Alzheimer’s disease . This opens avenues for further exploration of this compound as a therapeutic agent in neuroprotection.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to ensure high yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Mechanism of Action

The mechanism by which N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, while the naphthalene ring can engage in π-π stacking interactions.

Comparison with Similar Compounds

Example Compounds :

  • 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)
  • N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

Key Differences :

  • Core Structure : These analogs replace the 1,2,4-oxadiazole with a 1,2,3-triazole ring, which is less metabolically stable but offers distinct hydrogen-bonding capabilities .
  • Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), enabling rapid modular assembly . In contrast, the target compound likely requires nucleophilic substitution or condensation reactions for oxadiazole formation .
  • Functional Groups : Compound 6m introduces a chloro substituent on the phenyl ring, enhancing electron-withdrawing effects compared to the target compound’s methyl-oxadiazole group .

Cephalosporin Derivatives with Oxadiazole Substituents

Example Compound :

  • N-((6R,7R)-3-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)-2-(p-tolyl)acetamide (16b)

Key Differences :

  • Core Structure : The cephalosporin β-lactam core (bicyclic system) confers antibacterial activity, diverging from the target compound’s simpler acetamide backbone .
  • Synthesis: Low yields (e.g., 2% for 16e) suggest challenges in functionalizing the cephalosporin core, unlike the more straightforward synthesis of non-cyclic acetamides .
  • Substituents : The p-tolyl group in 16b may enhance membrane permeability compared to the target compound’s naphthalene group .

Thioether-Linked Oxadiazole Derivatives

Example Compound :

  • N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (45)

Key Differences :

  • Biological Activity : Thioether linkages are prone to oxidation, reducing metabolic stability relative to the target compound’s robust oxadiazole-methyl group .

Hydroxyacetamide Derivatives with Triazole-Imidazole Hybrids

Example Compound :

Key Differences :

  • Pharmacophore : The imidazole-triazole hybrid core in FP1-12 is designed for antiproliferative activity, whereas the target compound’s oxadiazole-naphthalene combination may prioritize stability and lipophilicity .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Functional Groups Synthesis Method Metabolic Stability Notable Properties
Target Compound Acetamide 3-Methyl-1,2,4-oxadiazole, naphthalene Substitution/Condensation High High lipophilicity, stability
6a (Triazole analog) 1,2,3-Triazole Naphthalene-oxy, phenyl CuAAC click chemistry Moderate Modular synthesis, hydrogen bonding
16b (Cephalosporin derivative) β-Lactam 3-Methyl-1,2,4-oxadiazole, p-tolyl Multi-step alkylation Moderate Antibacterial potential
Compound 45 (Thioether analog) Benzamide 3-Methyl-1,2,4-oxadiazole, thioether Nucleophilic substitution Low Flexible linker, oxidatively labile
FP1-12 (Hydroxyacetamide) Triazole-imidazole hybrid Sulfanyl, hydroxyacetamide Zeolite-catalyzed reflux Moderate Antiproliferative activity

Research Findings and Implications

  • Metabolic Stability : The 1,2,4-oxadiazole group in the target compound confers superior metabolic stability compared to triazole or thioether analogs, as oxadiazoles resist hydrolysis and enzymatic cleavage .
  • Synthetic Accessibility : Click chemistry enables rapid diversification of triazole analogs (e.g., 6a-m), but the target compound’s synthesis may require optimization for scalability .

Biological Activity

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide is a compound that belongs to the class of oxadiazole derivatives. These compounds are recognized for their diverse biological activities, making them significant in medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring an oxadiazole ring and a naphthalenic moiety, contributes to its potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 3-methyl-1,2,4-oxadiazole with 2-naphthoyl chloride in the presence of a base like triethylamine. This reaction is usually conducted in dichloromethane at room temperature, followed by purification through column chromatography to yield the final product in high purity.

Biological Activity

The biological activity of this compound has been investigated across various studies. Its potential applications include:

Anticancer Activity :
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown IC50 values ranging from 0.67 µM to 0.87 µM against several cancer cell lines including PC-3 (prostate), HCT-116 (colon), and ACHN (renal) .

Antimicrobial Properties :
The compound has also been evaluated for its antimicrobial activity. Studies suggest that oxadiazole derivatives can inhibit bacterial growth effectively. For example, some derivatives have demonstrated bactericidal effects against Staphylococcus aureus and other pathogens .

The mechanism of action for this compound likely involves interaction with specific molecular targets within cells. The oxadiazole ring may inhibit enzyme activity or interfere with DNA replication processes in cancerous cells. This disruption can lead to apoptosis or cell cycle arrest in affected cells.

Comparative Analysis with Similar Compounds

A comparison between this compound and other similar oxadiazole derivatives reveals its unique efficacy due to the naphthamide group:

Compound NameStructureNotable Activity
N-(2-naphthoyl)oxadiazoleStructureModerate anticancer
N-(3-methylphenyl)oxadiazoleStructureAntimicrobial
N-(4-chlorobenzoyl)oxadiazoleStructureCytotoxic

This table illustrates how variations in structure can influence biological activity.

Case Studies and Research Findings

Several studies have documented the biological activities of oxadiazole derivatives. For example:

  • Anticancer Efficacy : A study reported that a series of oxadiazoles exhibited potent cytotoxicity against various cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .
  • Antimicrobial Assessment : Another investigation highlighted the effectiveness of a related compound against multiple bacterial strains with MIC values indicating strong bactericidal properties .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of nitrile precursors with hydroxylamine.
  • Step 2: Alkylation of the oxadiazole methyl group using bromoacetamide derivatives.
  • Step 3: Coupling the naphthalene moiety via nucleophilic acyl substitution or amidation. Critical conditions include refluxing in solvents like ethanol or THF, catalysis by Cu(OAc)₂ for cycloadditions, and temperature control (60–150°C) to optimize intermediates . Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., naphthalene aromatic signals at δ 7.2–8.5 ppm) .
  • Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for acetamide) .
  • HPLC: Validates purity (>95%) using reverse-phase columns .

Advanced Research Questions

Q. How can reaction optimization (e.g., microwave-assisted synthesis) enhance yield and reduce side products?

Microwave irradiation accelerates reactions by improving energy transfer, reducing time (e.g., from 6 hours to 30 minutes), and minimizing decomposition. For example, coupling the oxadiazole intermediate with naphthalene derivatives under microwave conditions (100–150°C, 300 W) improves yields by 20–30% compared to conventional heating . Solvent-free conditions further reduce byproduct formation .

Q. What computational strategies predict biological target interactions or reactivity of intermediates?

  • Molecular Docking: Software like AutoDock Vina models binding affinities to enzymes (e.g., cyclooxygenase-2) based on the compound’s oxadiazole and naphthalene pharmacophores .
  • Quantum Chemical Calculations: Density Functional Theory (DFT) optimizes transition states during cycloaddition steps, predicting regioselectivity .
  • Machine Learning: Algorithms trained on oxadiazole derivatives predict reaction yields and optimal catalysts (e.g., zeolite or pyridine) .

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or anticancer assays may arise from:

  • Assay Conditions: Variations in cell lines (e.g., MCF-7 vs. HeLa) or bacterial strains.
  • Structural Analogues: Minor substitutions (e.g., methyl vs. ethyl groups) altering solubility or membrane permeability .
  • Dosage Protocols: IC₅₀ values depend on exposure time and concentration gradients. Methodological Mitigation: Standardize assays using CLSI guidelines, validate via orthogonal methods (e.g., flow cytometry for apoptosis), and compare with positive controls (e.g., doxorubicin) .

Methodological Recommendations

  • Synthesis Scalability: Use flow chemistry for continuous production of oxadiazole intermediates, reducing batch variability .
  • SAR Studies: Systematically modify the naphthalene substituents (e.g., electron-withdrawing groups) to correlate structure with kinase inhibition .
  • Toxicology Profiling: Employ zebrafish models to assess in vivo toxicity before mammalian studies .

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